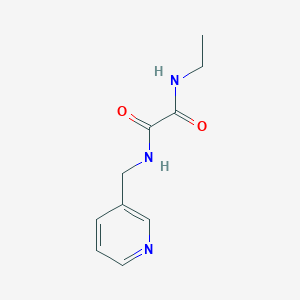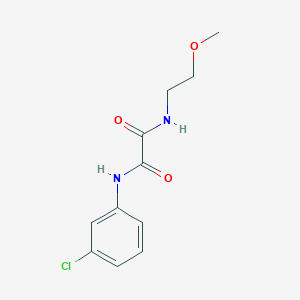
2-(9H-carbazol-9-yl)-2-oxoethyl dibutylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-CARBAZOL-9-YL)-2-[(DIBUTYLCARBAMOTHIOYL)SULFANYL]ETHAN-1-ONE is a complex organic compound that features a carbazole moiety and a dibutylcarbamothioyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-CARBAZOL-9-YL)-2-[(DIBUTYLCARBAMOTHIOYL)SULFANYL]ETHAN-1-ONE typically involves multi-step organic reactions. One common method includes the reaction of 9H-carbazole with ethanone derivatives under controlled conditions to introduce the ethanone group. Subsequent reactions with dibutylcarbamothioyl chloride in the presence of a base such as triethylamine can yield the final product. The reaction conditions often require an inert atmosphere and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-(9H-CARBAZOL-9-YL)-2-[(DIBUTYLCARBAMOTHIOYL)SULFANYL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the dibutylcarbamothioyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., triethylamine). The reactions typically require specific solvents and temperature conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized carbazole derivatives, while reduction reactions can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-(9H-CARBAZOL-9-YL)-2-[(DIBUTYLCARBAMOTHIOYL)SULFANYL]ETHAN-1-ONE has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Medicinal Chemistry:
Material Science: The compound can be used in the development of new materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 1-(9H-CARBAZOL-9-YL)-2-[(DIBUTYLCARBAMOTHIOYL)SULFANYL]ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The carbazole moiety can engage in π-π interactions with aromatic residues in proteins, while the dibutylcarbamothioyl group can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(9H-Carbazol-9-yl)ethanone: This compound shares the carbazole moiety but lacks the dibutylcarbamothioyl group.
1-(1-methyl-9H-carbazol-9-yl)ethan-1-one: Similar in structure but with a methyl group instead of the dibutylcarbamothioyl group.
Uniqueness
1-(9H-CARBAZOL-9-YL)-2-[(DIBUTYLCARBAMOTHIOYL)SULFANYL]ETHAN-1-ONE is unique due to the presence of both the carbazole and dibutylcarbamothioyl groups, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring specific molecular interactions and stability.
Propiedades
Fórmula molecular |
C23H28N2OS2 |
|---|---|
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
(2-carbazol-9-yl-2-oxoethyl) N,N-dibutylcarbamodithioate |
InChI |
InChI=1S/C23H28N2OS2/c1-3-5-15-24(16-6-4-2)23(27)28-17-22(26)25-20-13-9-7-11-18(20)19-12-8-10-14-21(19)25/h7-14H,3-6,15-17H2,1-2H3 |
Clave InChI |
MUBXQDXKYHAJEQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=S)SCC(=O)N1C2=CC=CC=C2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11644182.png)
![2-Ethoxy-6-iodo-4-{[(5Z)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B11644190.png)
![N,N'-bis[4-(acetylamino)phenyl]hexanediamide](/img/structure/B11644192.png)
![(2E)-5-(4-chlorobenzyl)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11644195.png)

![2-[1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11644211.png)
![Ethyl (2Z)-2-[(1-benzyl-1H-indol-3-YL)methylidene]-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11644216.png)

![(2E)-5-(2-chlorobenzyl)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11644220.png)
![2-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11644226.png)
![Ethyl 5-cyano-4-(2-ethoxyphenyl)-2-oxo-6-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11644233.png)

![2-bromo-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11644237.png)

